4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
CAS No.: 112058-90-9
Cat. No.: VC20761132
Molecular Formula: C₁₉H₂₂FNO₃
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112058-90-9 |
|---|---|
| Molecular Formula | C₁₉H₂₂FNO₃ |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
| Standard InChI | InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 |
| Standard InChI Key | DTXXMQRFTUCBHG-YOEHRIQHSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O |
| SMILES | COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
| Canonical SMILES | COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Introduction
Chemical Properties and Structure
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine, with the stereochemical designation (3S,4R), is a piperidine derivative containing fluorophenyl and methoxyphenoxy functional groups. This compound represents one of the major metabolites formed during the biotransformation of paroxetine in humans.
Physical and Chemical Characteristics
The compound possesses specific physicochemical properties that affect its stability, storage, and handling requirements in laboratory settings. Table 1 summarizes these key properties:
| Property | Value |
|---|---|
| CAS Number | 112058-90-9 |
| Molecular Formula | C19H22FNO3 |
| Molecular Weight | 331.38 |
| Melting Point | 189-192°C |
| Storage Temperature | -20°C (Freezer) |
| Solubility | Slightly soluble in Chloroform and Methanol (when heated) |
| Physical Form | Solid |
| Color | Off-White to Beige |
Table 1: Physical and chemical properties of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
The compound contains a piperidine ring with specific stereochemistry at positions 3 and 4, featuring a 4-fluorophenyl group at position 4 and a 4-hydroxy-3-methoxyphenoxymethyl substituent at position 3. This unique structure is critical for understanding its formation during metabolism and for analytical detection methods.
Metabolic Pathway and Formation
Paroxetine Metabolism
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is formed through the metabolic transformation of paroxetine in the human body. Paroxetine, chemically known as (3S,4R)-(4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine, undergoes specific biotransformation processes to form this metabolite.
The metabolic pathway begins with the demethylenation of paroxetine to form a catechol intermediate, specifically (3S, 4R)-4-(4-fluorophenyl)-3-(3,4-dihydroxyphenoxymethyl)piperidine. This intermediate subsequently undergoes O-methylation by the enzyme catechol O-methyltransferase (COMT), primarily at the C3 position, resulting in the formation of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine .
It is worth noting that COMT preferentially alkylates compounds containing phenol moieties at the 3 position rather than the 4 position, explaining why this particular metabolite is predominant over the alternative 3-hydroxy-4-methoxy isomer .
Analytical Methods for Detection
HPLC-MS/MS Method
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been established as an effective method for the quantitative determination of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine in human plasma samples.
The analytical procedure involves several key steps:
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Hydrolysis of plasma samples with hydrochloric acid
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Extraction of analytes with ethyl acetate at alkaline pH
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Chromatographic separation on a reversed-phase column
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Detection using an atmospheric pressure ionization-electrospray (ESI) interface
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Analysis using an ion trap mass spectrometer operated in multiple reaction monitoring mode
This method has been validated over a concentration range of 5-100 μg/L for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine .
Analytical Performance Characteristics
The validated method demonstrates robust performance for detecting and quantifying this metabolite in biological samples:
| Parameter | Value for HM Paroxetine |
|---|---|
| Recovery | 76% |
| Precision | Better than 15% |
| Limit of Detection (LOD) | 0.70 μg/L |
| Limit of Quantification (LOQ) | 2.20 μg/L |
| Validated Concentration Range | 5-100 μg/L |
Table 2: Analytical performance characteristics of the HPLC-MS/MS method for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
This analytical methodology provides a reliable approach for measuring the metabolite in pharmacokinetic studies and potentially in therapeutic drug monitoring.
Pharmacokinetics
Plasma Concentration Profiles
Studies investigating the pharmacokinetics of paroxetine and its metabolites have revealed significant findings regarding 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine, commonly abbreviated as HM paroxetine in scientific literature.
In a study involving nine healthy male volunteers who received a single 20 mg oral dose of paroxetine, the mean peak plasma concentrations were measured as follows:
| Compound | Mean Peak Plasma Concentration |
|---|---|
| Paroxetine | 8.60 μg/L |
| HM Paroxetine | 92.40 μg/L |
Table 3: Mean peak plasma concentrations following a 20 mg oral dose of paroxetine
These data demonstrate a remarkable tenfold ratio between the metabolite and the parent drug throughout the entire time-concentration curve, indicating extensive metabolism of paroxetine to this particular metabolite .
First-Pass Metabolism
Pharmacokinetic observations suggest that 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine appears in plasma simultaneously with paroxetine, which points to significant first-pass metabolism occurring during the initial absorption and hepatic processing of paroxetine . This rapid formation may contribute to the non-linear pharmacokinetics that has been described for paroxetine in other studies.
Chemical Synthesis
Synthetic Approaches
The synthesis of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine has been achieved through various routes, primarily starting from key intermediates. One documented approach involves synthesis starting from the common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine .
This synthetic route confirms both the structure and stereochemistry of the compound, ensuring it matches the metabolite formed in vivo. The synthetic compound has the same stereochemistry as found in the metabolite, specifically the (3S,4R) configuration .
Radiolabeling Studies
Research has also been conducted on the synthesis of radiolabeled versions of paroxetine and related compounds, including carbon-14 and carbon-13 labeled derivatives. These studies have provided insights into the mechanistic aspects of the reactions involved in forming these compounds and have demonstrated interesting stereochemical outcomes .
For instance, when sesamol (3,4-methylenedioxyphenol) was reacted with the O-benzene sulphonate of (±)-cis-4-(4-fluorophenyl)-3-(hydroxy[13C]methyl)-l-methylpiperidine, an inversion of configuration resulted via a 1-aza[3.1.1]bicycloheptane ring system . Such mechanistic information is valuable for developing efficient synthetic routes to 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine and related compounds.
Related Compounds
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine shares structural similarities with other metabolites of paroxetine, including a closely related isomer, 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine (CAS: 112058-89-6), which differs only in the positions of the hydroxy and methoxy groups on the phenoxy ring .
This isomer has slightly different physical properties:
| Property | Value |
|---|---|
| Melting Point | 71-73°C |
| Boiling Point | 488.9±45.0°C (Predicted) |
| Density | 1.171 |
| Storage Temperature | -20°C (Freezer) |
| pKa | 9.56±0.10 (Predicted) |
| Physical Form | Solid |
| Color | Pale Beige to Reddish-Brown |
Table 4: Physical and chemical properties of the related isomer 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine
The existence of these isomeric metabolites demonstrates the complexity of paroxetine metabolism and highlights the importance of precise analytical methods for distinguishing between these closely related compounds.
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